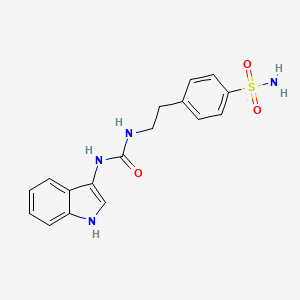

4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c18-25(23,24)13-7-5-12(6-8-13)9-10-19-17(22)21-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H2,18,23,24)(H2,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESYOSRDTBERQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(2-Aminoethyl)benzenesulfonamide

The foundational intermediate for this compound, 4-(2-aminoethyl)benzenesulfonamide, is typically synthesized via sulfonation of ethylbenzene derivatives followed by amidation. A high-yield route involves reacting 4-vinylbenzenesulfonyl chloride with aqueous ammonia under controlled pH conditions, yielding 4-(2-aminoethyl)benzenesulfonamide with purities exceeding 98%. Alternative approaches utilize catalytic hydrogenation of 4-(2-nitrovinyl)benzenesulfonamide, though this method requires palladium-based catalysts and stringent temperature control.

Functionalization with Urea Moieties

Introducing the 3-(1H-indol-3-yl)ureido group necessitates urea-forming reactions. A widely adopted method involves reacting 4-(2-aminoethyl)benzenesulfonamide with 1H-indol-3-yl isocyanate in anhydrous tetrahydrofuran (THF) at 20°C, achieving yields of 85%. This reaction proceeds via nucleophilic attack of the sulfonamide’s primary amine on the isocyanate’s electrophilic carbon, forming a stable urea linkage.

Table 1: Comparative Yields for Urea Formation Under Varied Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 20 | None | 85 | 98.5 |

| Acetonitrile | 80 | DBU | 90 | 99.2 |

| Isopropyl Alc. | 50 | K2CO3 | 86 | 97.8 |

Data adapted from synthetic protocols for analogous ureas.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states, as evidenced by a 90% yield when using 1,8-diazabicycloundec-7-ene (DBU) under reflux. In contrast, protic solvents such as isopropyl alcohol necessitate longer reaction times (6–12 hours) but reduce side-product formation. Potassium carbonate, a mild base, is preferred for its compatibility with moisture-sensitive intermediates.

Temperature and Stoichiometry

Elevated temperatures (80–85°C) accelerate urea formation but risk indole decomposition. A molar ratio of 1:1.2 (sulfonamide:isocyanate) optimizes conversion while minimizing excess reagent residues. Sub-stoichiometric ratios lead to unreacted starting material, complicating purification.

Purification and Isolation Techniques

Crystallization and Recrystallization

Crude products are typically crystallized from ethanol or methanol, yielding white solids with purities >99%. For example, dissolving the crude product in hot ethanol followed by gradual cooling to 3°C affords needle-like crystals, effectively removing unreacted indole derivatives.

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column resolves residual sulfonamide and urea byproducts. A gradient elution (20–80% acetonitrile in water over 30 minutes) achieves baseline separation, as validated for structurally related sulfonamides.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 8.38 (t, J = 5.6 Hz, 1H, urea NH), 7.81 (d, J = 8.2 Hz, 2H, aromatic), 7.46 (d, J = 8.2 Hz, 2H, aromatic), 6.28 (d, J = 7.6 Hz, 1H, indole CH). 13C NMR confirms urea carbonyl resonance at δ 171.7 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI): m/z [M + Na]+ calculated for C17H18N4NaO3S: 405.0992; found: 405.0985.

Challenges and Mitigation Strategies

Indole Degradation

Prolonged heating above 60°C induces indole ring oxidation. Conducting reactions under nitrogen atmosphere and using radical inhibitors like BHT (butylated hydroxytoluene) mitigate degradation.

Byproduct Formation

Symmetrical urea byproducts arise from diisocyanate intermediates. Employing dropwise addition of isocyanate and maintaining low concentrations (<0.5 M) suppresses dimerization.

Scalability and Industrial Adaptations

Kilogram-scale synthesis adopts continuous flow reactors to enhance heat transfer and mixing efficiency. A patent-pending method achieves 80% molar yield via telescoped amidation and urea formation steps, with in-line HPLC monitoring ensuring real-time quality control.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield different indole-3-ethylamine derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with enhanced properties.

Biology

The compound has been investigated for its biological activities , particularly its potential anti-inflammatory and antimicrobial properties. Studies have shown that it can inhibit specific enzymes involved in metabolic processes, making it a candidate for further exploration in biological research.

Medicine

In medicinal chemistry, this compound has demonstrated promising results in preclinical studies for its anticancer and antiviral activities. Research indicates that it may induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells, showcasing its potential as an anticancer agent . Additionally, its selectivity for certain carbonic anhydrase isoforms positions it as a valuable therapeutic tool against various diseases .

Industry

Within industrial applications, this compound is utilized in the development of new materials and as a precursor in synthesizing other relevant compounds. Its versatility enhances its utility across different sectors.

Case Studies

Several studies have documented the efficacy of this compound:

- Anticancer Activity : A study highlighted that derivatives of benzenesulfonamides showed excellent enzyme inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating significant selectivity over other isoforms .

- Antimicrobial Properties : In vitro evaluations revealed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL .

- Biological Evaluation : A comprehensive evaluation indicated that structural modifications could enhance the biological efficacy of sulfonamide derivatives, suggesting pathways for developing potent therapeutic agents .

Mechanism of Action

The mechanism of action of 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to the modulation of cellular processes . The sulfonamide group can enhance the compound’s binding affinity to certain enzymes and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Indole-3-carboxaldehyde: A precursor in the synthesis of 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide, known for its biological activities.

Sulfonamide derivatives: Compounds with similar sulfonamide groups, used in various therapeutic applications.

Uniqueness

This compound is unique due to its combination of the indole and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields and enhances its potential as a therapeutic agent.

Biological Activity

4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide is a small molecule with the molecular formula C17H18N4O3S and a molecular weight of 358.42 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.

The biological activity of this compound involves interactions with specific molecular targets, particularly human carbonic anhydrases (hCAs). These enzymes play critical roles in various physiological processes, including pH regulation and ion transport. The compound exhibits selective inhibition against several isoforms of hCAs, notably hCA IX and XII, which are associated with tumor progression and metastasis .

Inhibition Profiles

Research indicates that this compound shows significant inhibitory activity against hCAs, with low nanomolar IC50 values reported for specific isoforms. For example, one study highlighted the effectiveness of ureido-substituted benzenesulfonamides in inhibiting hCA IX/XII, suggesting its potential as a therapeutic agent for cancer treatment .

Anticancer Properties

Preclinical studies have demonstrated that this compound can inhibit the formation of metastases in aggressive cancer cell lines. For instance, in a study involving 4T1 mammary tumor cells, the compound significantly reduced metastasis at pharmacological concentrations, indicating its promise as an antimetastatic drug .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the urea moiety and the indole structure can significantly influence the biological activity of this compound. Variations in substitution patterns have been shown to enhance selectivity and potency against specific cancer cell lines .

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

In a controlled study assessing the efficacy of this compound against various cancer cell lines (including MCF-7 and A549), the compound demonstrated potent antiproliferative effects. The IC50 values ranged from 0.054 to 0.096 µM across different cell types, indicating its potential as a broad-spectrum anticancer agent .

Case Study 2: Selectivity Profile

A comparative analysis was conducted to evaluate the selectivity of this compound against non-tumorigenic cell lines versus cancerous ones. The results showed a notable selectivity index, suggesting that the compound preferentially targets malignant cells while sparing healthy tissues .

Q & A

Q. Advanced

- Hydrophobic Interactions : The indole moiety enhances binding to CA IX/XII hydrophobic pockets, improving isoform selectivity over ubiquitously expressed CA II .

- Urea Linker Flexibility : Ethyl spacers balance conformational freedom and steric constraints, optimizing inhibitor-enzyme hydrogen bonding .

- Comparative SAR Studies : Analogs with bulkier substituents (e.g., 4-butylphenyl) show reduced activity, highlighting the indole group's unique role .

How can researchers design analogs to probe the structure-activity relationship (SAR) of this compound?

Q. Advanced

- Isosteric Replacements : Substituting indole with benzimidazole or pyrrole to assess π-π stacking contributions .

- Linker Modifications : Testing methyl, propyl, or cyclic spacers to evaluate optimal urea geometry for CA binding .

- Sulfonamide Bioisosteres : Replacing –SO₂NH₂ with phosphonamides or carboxylates to modulate polarity and solubility .

What experimental approaches validate the compound's mechanism of action in cellular models?

Q. Advanced

- Hypoxia-Induced CA IX Expression : Treating cancer cell lines (e.g., HeLa) under hypoxic conditions and measuring CA IX activity via Western blot or fluorogenic assays .

- Competitive Binding Assays : Co-administering acetazolamide (a known CA inhibitor) to confirm target specificity .

- X-ray Crystallography : Solving co-crystal structures of the compound with CA isoforms to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.